N-[cyano(2-methylphenyl)methyl]-3-(propan-2-yloxy)propanamide
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Overview
Description
N-[cyano(2-methylphenyl)methyl]-3-(propan-2-yloxy)propanamide, also known as CR-1-31-B, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-[cyano(2-methylphenyl)methyl]-3-(propan-2-yloxy)propanamide is not fully understood, but it is believed to act on ion channels and neurotransmitter receptors. Specifically, it has been shown to modulate the activity of the transient receptor potential vanilloid 1 (TRPV1) channel and the P2X7 purinergic receptor. These channels are involved in pain sensation and inflammation, making N-[cyano(2-methylphenyl)methyl]-3-(propan-2-yloxy)propanamide a potential target for the development of analgesic and anti-inflammatory drugs.
Biochemical and Physiological Effects:
N-[cyano(2-methylphenyl)methyl]-3-(propan-2-yloxy)propanamide has been shown to have a range of biochemical and physiological effects, including inhibition of TRPV1 channel activity, modulation of P2X7 receptor activity, and reduction of inflammatory cytokine production. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-[cyano(2-methylphenyl)methyl]-3-(propan-2-yloxy)propanamide in lab experiments is its high purity and stability, which allows for precise dosing and reproducible results. However, one limitation is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-[cyano(2-methylphenyl)methyl]-3-(propan-2-yloxy)propanamide. One area of interest is the development of novel drugs based on its structure and mechanism of action. Another area of interest is the investigation of its effects on other ion channels and neurotransmitter receptors. Additionally, further studies are needed to fully understand its biochemical and physiological effects, as well as its potential therapeutic applications.
Synthesis Methods
The synthesis of N-[cyano(2-methylphenyl)methyl]-3-(propan-2-yloxy)propanamide involves the reaction of 2-methylbenzyl cyanide with 3-(propan-2-yloxy)propanoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain a white solid with a purity of over 95%.
Scientific Research Applications
N-[cyano(2-methylphenyl)methyl]-3-(propan-2-yloxy)propanamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In pharmacology, it has been studied for its effects on ion channels and neurotransmitter receptors. In neuroscience, it has been used to investigate the role of specific ion channels in neuronal function.
properties
IUPAC Name |
N-[cyano-(2-methylphenyl)methyl]-3-propan-2-yloxypropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11(2)19-9-8-15(18)17-14(10-16)13-7-5-4-6-12(13)3/h4-7,11,14H,8-9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZDIWDQCQRCSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C#N)NC(=O)CCOC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyano(2-methylphenyl)methyl]-3-(propan-2-yloxy)propanamide |
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